10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester
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Overview
Description
10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester is a complex organic compound that belongs to the class of fatty acid esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester typically involves the esterification of 10-Undecenoic acid with a polyether alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound can be achieved through the transesterification of castor oil derivatives. Castor oil is first converted to methyl ricinoleate, which is then pyrolyzed to yield 10-Undecenoic acid. This acid is subsequently esterified with a polyether alcohol under controlled conditions to produce the final ester.
Chemical Reactions Analysis
Types of Reactions
10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester can undergo various chemical reactions, including:
Oxidation: The double bond in the undecenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Studied for its potential as a surfactant in biological systems.
Medicine: Investigated for its antifungal and antimicrobial properties.
Industry: Utilized in the production of lubricants, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester involves its interaction with cellular membranes. The ester can disrupt the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in its antifungal and antimicrobial applications, where it targets the cell membranes of pathogens.
Comparison with Similar Compounds
Similar Compounds
10-Undecenoic acid: A monounsaturated fatty acid with similar antimicrobial properties.
Methyl 10-undecenoate: An ester of 10-Undecenoic acid with a shorter alcohol chain.
Octyl 10-undecenoate: Another ester with a different alcohol component.
Uniqueness
10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester is unique due to its long polyether chain, which imparts distinct physicochemical properties. This makes it more versatile in applications requiring specific solubility and stability characteristics.
Properties
CAS No. |
83276-94-2 |
---|---|
Molecular Formula |
C28H54O10 |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl undec-10-enoate |
InChI |
InChI=1S/C28H54O10/c1-3-4-5-6-7-8-9-10-11-28(29)38-27-26-37-25-24-36-23-22-35-21-20-34-19-18-33-17-16-32-15-14-31-13-12-30-2/h3H,1,4-27H2,2H3 |
InChI Key |
WVZQZBRPMDMYIQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
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